4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline
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Overview
Description
“4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline” is a chemical compound with a molecular weight of 256.28 . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been studied for various pharmacological activities .
Molecular Structure Analysis
The molecular structure of “4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline” is represented by the InChI code: 1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis
“4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline” is a powder at room temperature . More specific physical and chemical properties are not provided in the available data.Scientific Research Applications
Antimicrobial Applications
The 1,2,4-benzothiadiazine-1,1-dioxide ring system, which is structurally related to 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline , has been reported to exhibit antimicrobial properties . This suggests that derivatives like 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline could be explored for their potential use in developing new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens.
Antiviral Research
Compounds featuring the 1,2,4-benzothiadiazine-1,1-dioxide structure have shown antiviral activities . This indicates that 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline may be useful in the synthesis of novel antiviral drugs, potentially offering new avenues for the treatment of viral infections.
Antihypertensive Agents
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives are known for their antihypertensive effects . Therefore, 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline could be utilized in the development of new antihypertensive medications, which could help in managing high blood pressure conditions.
Antidiabetic Drug Development
Research has highlighted the antidiabetic potential of the 1,2,4-benzothiadiazine-1,1-dioxide derivatives . This suggests that 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline might play a role in the creation of new antidiabetic drugs, contributing to the treatment and management of diabetes.
Anticancer Research
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with anticancer activity . This implies that derivatives like 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline could be investigated for their potential use in cancer therapy, possibly leading to new treatments for various types of cancer.
KATP Channel Activation
Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide structure have been evaluated as pancreatic β-cells KATP-channel openers . This indicates that 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline could be researched for its potential application in modulating KATP channels, which is significant in the regulation of insulin secretion.
AMPA Receptor Modulation
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives are also known as AMPA receptor modulators . This points to the possibility of using 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline in the development of drugs that target AMPA receptors, which are important in synaptic transmission and plasticity.
Material Science Applications
Beyond pharmacological applications, compounds like 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline may find use in material sciences. For instance, related structures have been discussed in the context of organic conducting materials and batteries , suggesting potential research avenues in the development of functional molecular materials.
Safety And Hazards
properties
IUPAC Name |
4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-8-2-4-9(5-3-8)12-7-1-6-11-15(12,13)14/h2-5,11H,1,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVNANNSZIJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline |
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